(2R,5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2R)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid
Description
Significance of Plant-Derived Bioactive Peptides in Natural Product Chemistry
Plants represent a significant and largely untapped reservoir of natural products with diverse chemical structures and potent biological activities. Historically, plant-derived compounds have played a crucial role in drug discovery and traditional medicine, contributing significantly to pharmacotherapy mdpi.com. Bioactive peptides from plants have emerged as a promising class of natural products due to their unique structural diversity and potential therapeutic applications, including anticancer, antihypertensive, antimicrobial, and antioxidant properties mdpi.commdpi.comresearchgate.nettandfonline.comunipr.itfrontiersin.org. These peptides are gaining increasing attention in natural product chemistry and drug development researchgate.netbohrium.com. The exploration of plant biodiversity continues to reveal novel peptide structures and biological functions, highlighting their importance as leads for new pharmaceuticals and agrochemicals mdpi.commit.edupnas.org.
Overview of Lyciumin A as a Branched Cyclic Plant RiPP
Lyciumin A is a notable example of a bioactive peptide derived from plants, specifically classified as a branched cyclic peptide belonging to the family of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) mit.edupnas.orggoogle.comnih.gov. It was initially isolated from the roots of the Chinese wolfberry, Lycium barbarum mit.edupnas.org. As a RiPP, Lyciumin A's biosynthesis begins with the ribosomal synthesis of a precursor peptide, which subsequently undergoes extensive enzymatic modifications mdpi.commit.edupnas.orgnih.govresearchgate.net.
Lyciumin A is characterized structurally as a cyclic octapeptide medchemexpress.comglpbio.com. A defining feature of lyciumins, including Lyciumin A, is the presence of an N-terminal pyroglutamate (B8496135) residue and a unique macrocyclic bond. This macrocycle is formed between the indole (B1671886) nitrogen of a C-terminal tryptophan residue and the α-carbon of a glycine (B1666218) residue mit.edupnas.org. This distinctive branched cyclic structure contributes to its stability and biological activity. Lyciumins are further categorized within the RiPP superfamily as BURP-domain-derived peptides, also known as burpitides bohrium.comresearchgate.netrsc.orgnih.gov. Research has identified lyciumin precursor genes encoding repetitive lyciumin peptide motifs within a BURP domain, providing insight into their genetic basis and widespread occurrence in flowering plants mit.edupnas.orgnih.govresearchgate.net. The biosynthesis involves the cyclization of core peptide motifs, likely mediated by BURP domain cyclases, followed by proteolytic cleavage and N-terminal protection researchgate.net.
Research findings indicate that Lyciumin A exhibits inhibitory activity against pharmacologically relevant proteases, including renin and angiotensin-converting enzyme (ACE) medchemexpress.comglpbio.com. Studies have also explored the identification of lyciumin precursor genes in various plant species through genome mining and demonstrated the feasibility of producing lyciumins heterologously in plants like Nicotiana benthamiana mit.edupnas.orggoogle.comnih.govusda.gov. This highlights the potential for leveraging the lyciumin biosynthetic pathway for the discovery and engineering of novel branched cyclic peptides mit.edupnas.org.
Key Characteristics of Lyciumin A
| Characteristic | Detail |
| Source Plant | Lycium barbarum (Chinese wolfberry) mit.edupnas.org |
| Peptide Class | Ribosomally Synthesized and Post-translationated Peptide (RiPP) mit.edupnas.orggoogle.comnih.gov |
| Subclass | Branched Cyclic Peptide, BURP-domain-derived (Burpitide) bohrium.commit.eduresearchgate.netrsc.orgnih.gov |
| Structure | Cyclic Octapeptide medchemexpress.comglpbio.com |
| Key Structural Features | N-terminal pyroglutamate, macrocycle between Trp-indole N and Gly α-carbon mit.edupnas.org |
| Biological Activity | Inhibitory activity against proteases, renin, and ACE medchemexpress.comglpbio.com |
Structure
2D Structure
Properties
CAS No. |
125708-06-7 |
|---|---|
Molecular Formula |
C42H51N9O12 |
Molecular Weight |
873.9 g/mol |
IUPAC Name |
(2R,5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2R)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid |
InChI |
InChI=1S/C42H51N9O12/c1-21(2)34-39(59)43-18-33(55)45-29(20-52)37(57)47-28(42(62)63)17-23-19-51(30-7-4-3-6-25(23)30)35(40(60)48-34)49-36(56)27(16-22-9-11-24(53)12-10-22)46-38(58)31-8-5-15-50(31)41(61)26-13-14-32(54)44-26/h3-4,6-7,9-12,19,21,26-29,31,34-35,52-53H,5,8,13-18,20H2,1-2H3,(H,43,59)(H,44,54)(H,45,55)(H,46,58)(H,47,57)(H,48,60)(H,49,56)(H,62,63)/t26-,27+,28+,29+,31+,34+,35-/m1/s1 |
InChI Key |
IPOLXDNCMOVXCP-WUVUALGCSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CC2=CN([C@H](C(=O)N1)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H]5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO |
Canonical SMILES |
CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO |
Origin of Product |
United States |
Discovery and Initial Characterization of Lyciumin a
Historical Isolation from Lycium Species
Lyciumin A was initially isolated from the root bark of Lycium chinense and Lycium barbarum, commonly known as Chinese wolfberry or goji berry. These plants, belonging to the Solanaceae family, have been utilized in traditional Chinese medicine for centuries, with documented uses dating back over two millennia for various purposes, including addressing conditions like hypertension. core.ac.ukmit.edu While Lycium barbarum and Lycium chinense are the most widely traded Lycium species and the primary sources from which Lyciumin A was initially isolated, the genus Lycium encompasses approximately 80 species, with some others also having recorded uses as food and medicine. core.ac.ukmdpi.com
The isolation of lyciumins, including Lyciumin A, has traditionally involved biochemical methods to test the activity of plant extracts and then isolating the responsible molecules. More recently, a gene-guided approach has been developed, which leverages plant genomic data to identify the precursor genes responsible for lyciumin production. This method has facilitated the discovery of lyciumin genotypes and chemotypes in other plant species beyond Lycium, including those in the Amaranthaceae and Fabaceae families. pnas.orgpnas.orgresearchgate.net This gene-guided approach identified a precursor gene, LbaLycA, in Lycium barbarum that encodes a BURP domain and repetitive lyciumin core peptide motifs, confirming that lyciumins are RiPPs derived from this precursor gene. pnas.orgpnas.org
Early Identification of Biological Activities of Lyciumin A
Early research into Lyciumin A identified its inhibitory activity on certain proteases. Notably, it was found to inhibit angiotensin-converting enzyme (ACE) and renin. pnas.orgresearchgate.netmedchemexpress.commedchemexpress.com These enzymes are key regulators of blood pressure, and their inhibition is a known mechanism for managing hypertension. This finding aligned with the traditional use of Lycium species in addressing high blood pressure. mit.eduresearchgate.net
Studies have indicated that Lyciumin A exhibits potent inhibition of ACE. For instance, one source mentions a 90.9% inhibition rate. It has also shown inhibitory effects on renin activity, with one reference indicating a 19.4% inhibition at a specific concentration. medchemexpress.com The mechanism of action is thought to involve the peptide binding to the active sites of these enzymes, thereby preventing their catalytic activity.
Beyond its effects on the renin-angiotensin system, Lyciumin A has also demonstrated other biological activities in early investigations. These include potential antimicrobial properties, showing inhibition against both Gram-positive and Gram-negative bacteria, and antioxidant mechanisms, which could contribute to protective effects against oxidative stress.
Here is a summary of some early identified biological activities:
| Biological Activity | Description |
| Angiotensin-Converting Enzyme (ACE) Inhibition | Potent inhibition of ACE, a key enzyme in blood pressure regulation. pnas.orgresearchgate.netmedchemexpress.commedchemexpress.com |
| Renin Inhibition | Inhibition of renin activity, another enzyme involved in blood pressure control. pnas.orgresearchgate.netmedchemexpress.commedchemexpress.com |
| Protease Inhibition | General inhibitory activity on proteases. medchemexpress.commedchemexpress.com |
| Antimicrobial Activity | Demonstrated inhibition against Gram-positive and Gram-negative bacteria. |
| Antioxidant Activity | Suggested ability to scavenge free radicals. |
Total Synthesis Strategies for Lyciumin a
Historical Solid-Phase Peptide Synthesis (SPPS) Approaches
The first total synthesis of Lyciumin A, along with Lyciumin B, was reported by Schmidt and Stäbler in 1992. rjpbcs.comrsc.orgrsc.org This pioneering work marked a significant achievement in the synthesis of complex cyclic peptides. Their approach primarily relied on a linear solid-phase peptide synthesis (SPPS) strategy to assemble the peptide chain, followed by a crucial cyclization step in solution.
The linear peptide sequence corresponding to Lyciumin A was constructed sequentially on a Merrifield resin. The synthesis employed the Boc (tert-butyloxycarbonyl) strategy for temporary Nα-amine protection. Side-chain functionalities of the amino acids were protected using benzyl-type protecting groups, which are stable under the acidic conditions used for Boc removal but can be cleaved later. SPPS allows for the stepwise addition of protected amino acids to the growing peptide chain anchored to an insoluble support, facilitating the removal of excess reagents and by-products through simple filtration and washing steps after each coupling and deprotection cycle. bachem.combiotage.com
Following the successful assembly of the linear protected peptide on the solid support, it was cleaved from the resin. The subsequent macrocyclization step, forming the unique N-C bond between the tryptophan indole (B1671886) nitrogen and the glycine (B1666218) α-carbon, was carried out in solution under high-dilution conditions. High dilution is often employed in cyclization reactions to minimize intermolecular reactions, which can lead to the formation of linear or cyclic oligomers, favoring the desired intramolecular cyclization to form the monomeric cyclic peptide.
Advanced Synthetic Methodologies for Branched Cyclic Peptides
Beyond historical SPPS, advanced synthetic methodologies have been developed for the construction of complex branched cyclic peptides, addressing challenges such as regioselectivity in cyclization and the incorporation of unusual linkages like the one found in Lyciumin A. While specific advanced methods solely focused on Lyciumin A synthesis beyond the initial report are less detailed in the provided sources, general strategies for branched and cyclic peptide synthesis are highly relevant due to Lyciumin A's structure.
Branched peptide synthesis typically follows either divergent or convergent strategies. rsc.org The divergent approach involves building branches directly on a solid support, sequentially adding amino acids or peptide segments. rsc.org The convergent approach involves synthesizing peptide branches independently and then coupling them together, often in solution or on a solid support. rsc.org SPPS remains a key enabling technology for both strategies. rsc.org
The formation of the branched cyclic structure of Lyciumin A, specifically the N-C linkage, presents a unique challenge compared to standard head-to-tail or side-chain-to-side-chain cyclizations. Advanced methods for creating branched peptides often involve selective protection and deprotection strategies to control the sites of branching. rhhz.net For instance, orthogonal protecting groups like N-Methyltrityl for lysine (B10760008) side chains or allyl groups for glutamic or aspartic acid side chains can be selectively removed to allow coupling at specific branch points. rhhz.net
Chemical ligation techniques, such as native chemical ligation (NCL), Cu-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and thiol-ene cycloaddition, have become powerful tools for assembling complex peptide architectures, including branched and cyclic structures. rsc.org These methods allow for the chemoselective joining of unprotected or selectively protected peptide segments. rsc.org
More recent advancements include novel strategies for forming specific linkages. For example, a method utilizing Asn side-chain hydrazide ligation has been reported for the synthesis of branched peptides, which can then be cyclized, potentially through disulfide bond formation if cysteine residues are present. rhhz.net
Furthermore, enzymatic methods are emerging as promising alternatives or complements to chemical synthesis for cyclic peptide production. Plant-derived asparaginyl endopeptidases, such as Butelase 1, have been shown to catalyze peptide macrocyclization. pnas.orgresearchgate.net While primarily discussed in the context of biosynthesis and engineering, these enzymatic approaches offer potential for highly efficient and selective cyclization under mild conditions, which could be applicable to the synthesis of complex cyclic peptides like Lyciumin A in the future. researchgate.netacs.org
The synthesis of branched cyclic peptides like Lyciumin A requires careful consideration of amino acid protecting groups, coupling reagents (such as HATU or PyBOP with HOAt), reaction conditions, and cyclization strategies to achieve high yields and purity of the desired complex molecular architecture. mdpi.com
Molecular Mechanisms of Action of Lyciumin a in Pre Clinical in Vitro Models
Inhibition of Key Proteolytic Enzymes
Lyciumin A has demonstrated inhibitory activity against several proteolytic enzymes, suggesting potential roles in modulating physiological processes regulated by these enzymes.
Angiotensin-Converting Enzyme (ACE) Inhibition
Lyciumin A is recognized as an inhibitor of Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system, a primary regulator of blood pressure, by converting angiotensin I to the potent vasoconstrictor angiotensin II. scielo.br Inhibition of ACE is a therapeutic strategy for hypertension. scielo.br Studies have shown Lyciumin A to exhibit potent ACE inhibition, with one report indicating 90.9% inhibition. Methodologies used to validate this activity include colorimetric methods that quantify the release of hippuric acid from hippuryl-histidyl-leucine.
Renin Inhibition
In addition to ACE, Lyciumin A also exhibits inhibitory activity on renin. Renin is another key enzyme in the renin-angiotensin system, catalyzing the initial step of converting angiotensinogen (B3276523) to angiotensin I. medchemexpress.com Inhibiting renin can also contribute to blood pressure regulation. medchemexpress.com In vitro studies have shown Lyciumin A to inhibit renin activity. medchemexpress.commedchemexpress.com One study reported that Lyciumin A inhibits renin activities by 19.4% at a concentration of 40 µg/mL. medchemexpress.commedchemexpress.com HPLC-based assays monitoring angiotensin I production from angiotensinogen are among the key methodologies for assessing renin inhibition.
General Protease Inhibition
Beyond its specific effects on ACE and renin, Lyciumin A is characterized as a protease-inhibiting peptide. This broader inhibitory activity suggests that Lyciumin A may interfere with various proteolytic enzymes involved in different biological and disease processes. While specific details on the spectrum of proteases inhibited by Lyciumin A are still being elucidated, its classification as a general protease inhibitor indicates a potential to modulate pathways regulated by proteolytic activity. Fluorescence-based assays using quenched fluorescent substrates are employed to measure the kinetics of this protease inhibition.
Cellular Level Modulations
In addition to enzyme inhibition, Lyciumin A has been investigated for its effects at the cellular level, including its impact on cancer cell proliferation and antioxidant pathways.
Anti-proliferative Effects on Cancer Cell Lines
In vitro studies have explored the potential anti-proliferative effects of Lyciumin A on various cancer cell lines. Research on breast cancer cell lines indicated that treatment with Lyciumin A resulted in a reduction in cell viability. One study observed a 40% reduction in breast cancer cell viability after 48 hours of treatment. However, other in vitro studies using MTT assays have suggested that Lyciumin A does not exhibit cytotoxicity at concentrations up to 100 µM, indicating a potential for selective action that minimizes toxicity to normal cells. Preliminary studies also suggest potential anti-cancer properties, including the induction of apoptosis in breast and liver cancer cells, potentially involving the activation of caspases and modulation of cell survival and death pathways.
Here is a table summarizing some in vitro anti-proliferative findings:
| Cell Line | Effect on Viability | Treatment Duration | Key Finding | Citation |
| Breast Cancer Cell Lines | Reduced Viability | 48 hours | 40% reduction in cell viability observed. | |
| Various Cancer Cell Lines | No Cytotoxicity up to 100 µM | Not specified | Suggests potential selective action. | |
| Breast Cancer Cell Lines | Induces Apoptosis | Not specified | Involves caspase activation. | |
| Liver Cancer Cell Lines | Induces Apoptosis | Not specified | Involves modulation of survival pathways. |
Antioxidant Pathway Modulation (e.g., MDA, SOD activity)
Research suggests that Lyciumin A may influence antioxidant pathways, contributing to protective effects against oxidative stress. While studies on Lyciumin A itself in this context are limited in the provided results, related research on extracts containing this compound provides insight. Extracts from L. barbarum, which contain Lyciumin A, have shown significant antioxidant properties in various assays, including radical scavenging activity.
Here is a table illustrating potential antioxidant effects based on studies of extracts containing Lyciumin A:
| Marker | Effect | Indication | Citation |
| MDA Levels | Reduced | Decreased lipid peroxidation | nih.gov |
| SOD Activity | Increased | Enhanced antioxidant defense | nih.gov |
Interactions with Metabolic Pathways
Pre-clinical in vitro investigations into the molecular mechanisms of Lyciumin A have identified interactions primarily with enzymatic components of the Renin-Angiotensin System, a key regulator influencing metabolic homeostasis, particularly blood pressure and electrolyte balance. Lyciumin A, a cyclic octapeptide isolated from Lycium barbarum, has demonstrated inhibitory activity against prominent enzymes within this system, namely renin and angiotensin-converting enzyme (ACE). medchemexpress.compnas.org
Studies have shown that Lyciumin A can inhibit the activity of renin in vitro. Specifically, at a concentration of 40 μg/mL, Lyciumin A was reported to inhibit renin activities by 19.4%. medchemexpress.com This inhibition suggests a potential modulation of the initial step in the Renin-Angiotensin System cascade, where renin cleaves angiotensinogen to form angiotensin I.
Beyond its effects on the Renin-Angiotensin System, Lyciumin A has also been evaluated for its cytotoxic effects in various cancer cell lines in vitro. Research indicates that Lyciumin A can induce apoptosis in cancer cells, including those from breast and liver cancers. For instance, in vitro studies on breast cancer cell lines revealed a 40% reduction in cell viability after 48 hours of treatment with Lyciumin A. While apoptosis is a significant cellular process, the detailed metabolic pathway interactions directly underlying Lyciumin A's pro-apoptotic effects in these pre-clinical in vitro models are not extensively described in the available literature.
The observed inhibition of renin provides a direct link to Lyciumin A's interaction with a metabolically relevant enzymatic pathway in vitro.
Table 1: In Vitro Inhibition of Renin by Lyciumin A
| Enzyme | Lyciumin A Concentration (μg/mL) | Inhibition (%) |
| Renin | 40 | 19.4 |
Biological Activities of Lyciumin a in Pre Clinical in Vivo Models
Hypotensive Effects via Renin-Angiotensin System Modulation
Research suggests that Lyciumin A may exert hypotensive effects by interacting with the renin-angiotensin system (RAS). biomedres.us The RAS is a critical hormonal system that regulates blood pressure and fluid balance. cvphysiology.comnih.gov Key components of this system include renin, angiotensin I, angiotensin II, and angiotensin-converting enzyme (ACE). cvphysiology.comnih.gov Angiotensin II is a potent vasoconstrictor and plays a significant role in increasing blood pressure. cvphysiology.comnih.gov
Studies have indicated that Lyciumin, a cyclic octapeptide also found in Lycium chinense roots, may act as a potential antihypertensive agent due to its inhibitory effects on angiotensin-converting enzyme (ACE). biomedres.us By inhibiting ACE, Lyciumin could reduce the conversion of angiotensin I to angiotensin II, thereby leading to vasodilation and a decrease in blood pressure. While this finding specifically mentions Lyciumin and not exclusively Lyciumin A, it suggests a potential mechanism by which related compounds from the Lycium genus, including Lyciumin A, could influence blood pressure through the RAS. Further research is needed to confirm the specific effects of Lyciumin A on ACE and other components of the RAS in pre-clinical in vivo models.
Antioxidative Potential in Oxidative Stress Models
Lyciumin A, as a component of Lycium barbarum, is associated with the plant's known antioxidative properties. mdpi.comdergipark.org.tr Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, which can lead to cellular damage and contribute to various diseases. mdpi.com
The antioxidative potential of Lycium barbarum and its components is often linked to their ability to scavenge free radicals and enhance the activity of endogenous antioxidant defense systems. dergipark.org.trnih.gov Given that Lyciumin A is a constituent of this plant, it is plausible that it contributes to these observed antioxidant effects in pre-clinical settings.
Synergistic Bioactivities with Other Phytochemicals
The biological activities of natural compounds are often the result of synergistic interactions between multiple constituents within a plant extract. csic.es Lycium barbarum contains a complex mixture of phytochemicals, including polysaccharides, flavonoids, carotenoids, phenolic acids, and alkaloids, which are believed to contribute to its diverse health benefits. mdpi.comresearchgate.netmdpi.com
Research on Lycium barbarum has indicated synergistic effects between different phytochemicals in exerting biological activities. For example, studies have explored the synergistic antioxidant effects of Lycium barbarum polysaccharides (LBP) and chlorogenic acid. mdpi.com Combinations of LBP and chlorogenic acid have shown synergistic antioxidant properties in in vitro experiments, demonstrating enhanced free radical scavenging activity. mdpi.com Another study investigated the synergistic protective effect of LBP and zinc sulfate (B86663) on chronic alcoholic liver injury in rats, observing improved outcomes in lipid metabolism, oxidative stress, and inflammation markers with the combination compared to individual treatments. nih.gov
While direct studies on the synergistic bioactivities of Lyciumin A specifically with other phytochemicals from Lycium barbarum are limited in the provided search results, the general principle of synergy among plant compounds suggests that Lyciumin A's effects in vivo may be modulated by or enhanced in the presence of other co-occurring phytochemicals in Lycium barbarum extracts. Further research is needed to elucidate the specific synergistic interactions involving Lyciumin A.
Structure Activity Relationship Sar Studies of Lyciumin Peptides
Identification of Essential Amino Acid Residues for Bioactivity
The core peptide sequence of Lyciumin A is pyroGlu-Pro-Tyr-Gly-Val-Gly-Ser-Trp. Studies on lyciumin chemotypes have revealed certain conserved features. All known lyciumins possess an aromatic amino acid (Phenylalanine, Tyrosine, or Tryptophan) at the third position and a Valine at the fifth position. pnas.orgresearchgate.net The residue at the fourth position, typically Glycine (B1666218) in Lycium species, is the site of the unusual N-C macrocyclization with the C-terminal Tryptophan. pnas.orgrsc.org Variations in the sixth and seventh positions are observed across different lyciumin chemotypes, encompassing a range of amino acids including aromatic, polar, and charged residues. pnas.orgresearchgate.net
While specific detailed findings on the essentiality of each residue in Lyciumin A for its ACE or renin inhibitory activity were not extensively detailed in the search results, the conserved nature of certain residues (e.g., the aromatic residue at position 3, Valine at position 5, and Glycine at position 4 for cyclization) across various lyciumins suggests their importance for the core structural scaffold and potentially for bioactivity. The C-terminal Tryptophan is also crucial as it participates in the unique macrocyclic linkage. rsc.org
Mutagenesis-Based Functional Analyses of Core Peptide Regions
Mutagenesis studies, particularly alanine (B10760859) scanning, are a common approach to identify the contribution of individual amino acid residues to peptide function. By systematically replacing residues with alanine, researchers can assess the impact on activity or structural stability. In the context of lyciumin biosynthesis and diversification, mutagenesis experiments have been performed on lyciumin precursor peptides to understand the promiscuity of the lyciumin pathway and the role of specific residues in cyclization. pnas.orgresearchgate.netresearchgate.net
For instance, alanine-scanning mutagenesis performed across the core peptide region of a lyciumin precursor from Glycine max indicated that mutations of all residues except the N-terminal glutamine and the C-terminal tryptophan still resulted in lyciumin formation. pnas.orgresearchgate.net This suggests a degree of promiscuity in the core peptide sequence that the cyclization machinery can tolerate, while highlighting the critical roles of the N-terminal (which becomes pyroglutamate) and the C-terminal tryptophan in the cyclization process. pnas.orgresearchgate.net
Another study involving the mutation of the Glycine at the fourth position to Threonine in a lyciumin precursor led to the production of a different lyciumin derivative, indicating the influence of this position on the final cyclic structure. researchgate.net These mutagenesis studies provide insights into the sequence requirements for lyciumin formation and the potential for generating novel lyciumin analogs with altered properties.
Data from Mutagenesis Studies (Illustrative Example based on search findings):
| Precursor Peptide | Mutation (Core Region) | Outcome (Lyciumin Formation) | Key Finding | Source |
| Sali3-2 (Glycine max) | Alanine scan (excluding N-terminal Gln and C-terminal Trp) | Lyciumin formation observed | Core peptide sequence shows some promiscuity for cyclization. pnas.orgresearchgate.net | pnas.orgresearchgate.net |
| Sali3-2 (Glycine max) | Gly4 -> Thr | Production of Lyciumin I | Residue at position 4 influences the resulting cyclic peptide structure. researchgate.net | researchgate.net |
Computational Approaches in SAR Elucidation
Computational methods play an increasingly important role in understanding peptide structure-activity relationships and guiding the design of novel peptide molecules. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide insights into peptide-target interactions, binding affinities, and the impact of structural modifications. schrodinger.commdpi.comfrontiersin.org
While specific detailed computational SAR studies focused solely on Lyciumin A's interaction with its known targets like ACE and renin were not prominently featured in the search results, the application of computational approaches in related peptide research highlights their potential. For example, computational alanine scanning has been used in studies of other peptides to identify crucial residues for protein binding by calculating changes in binding free energies upon mutation. mdpi.comnih.gov Molecular dynamics simulations can provide information on the stability and conformational changes of peptide-target complexes. mdpi.comfrontiersin.org
Computational modeling can also be used to predict the structural consequences of mutations in biosynthetic enzymes involved in lyciumin production, such as BURP-domain cyclases, and to understand their substrate specificity. AlphaFold predictions, for instance, have been used to identify critical active-site residues in BURP-domain proteins that influence substrate specificity. Residue swapping experiments guided by computational insights have revealed functional interchangeability between cyclases, albeit sometimes with reduced efficiency.
These computational tools, when applied to Lyciumin A and its interactions, can complement experimental SAR studies by providing a molecular-level understanding of how structural variations affect biological activity and potentially aid in the rational design of lyciumin analogs with enhanced properties.
Analytical Methodologies for Lyciumin a Research
Spectrometric Techniques for Characterization (LC-MS, MS/MS, NMR)
Spectrometric methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), tandem Mass Spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for the structural characterization and verification of Lyciumin A. pnas.org
LC-MS is widely used to analyze peptide extracts from plants for the presence of predicted lyciumin chemotypes. pnas.org This technique separates compounds based on their physical and chemical properties before they are introduced into a mass spectrometer. nih.gov By searching for the parent mass of predicted lyciumin structures, researchers can identify potential candidates. pnas.org
MS/MS provides further structural information by fragmenting the parent ions and analyzing the resulting fragment ions. farmaciajournal.com This allows for the verification of the peptide sequence and the characteristic macrocyclic structure of lyciumins. pnas.org For Lyciumin A, the ESI-MS spectrum shows a protonated molecular ion at m/z 874.4 [M+H]⁺, and MS/MS fragmentation reveals characteristic b- and y-ions corresponding to the cyclic backbone. MS/MS data analysis of lyciumins enables the characterization of their planar structure. pnas.org Fragment mass searches of specific ions, such as the pyroglutamate-proline-b ion, are used to confirm the presence of predicted structures. pnas.org
NMR spectroscopy is essential for definitive structural elucidation, providing detailed information about the arrangement of atoms within the molecule. nih.gov Both ¹H and ¹³C NMR data are utilized for the analysis of Lyciumin A. google.com For instance, ¹H NMR (600 MHz, DMSO-d₆) of Lyciumin A displays distinct signals for aromatic protons and methyl groups. Two-dimensional NMR techniques like COSY, TOCSY, HSQC, HMBC, and ROESY are employed for comprehensive structural analysis of lyciumins. google.com
The integration of LC-MS and NMR, sometimes in an online or offline coupled manner, is particularly valuable for the analysis of complex mixtures and the unambiguous identification of compounds. nih.govnih.gov
Chromatographic Methods for Detection and Quantification (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary chromatographic method used for the detection and quantification of Lyciumin A and other compounds in plant extracts. pnas.orgmdpi.com HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. myfoodresearch.com
Standard purity checks for Lyciumin A often rely on HPLC. While the provided search results specifically mention HPLC for the analysis of other compounds in Lycium barbarum, such as phenolic compounds and biogenic amines, its general application in separating and quantifying peptides like Lyciumin A is well-established in natural product research. mdpi.commyfoodresearch.commdpi.comnih.govresearchgate.net HPLC coupled with UV or fluorescence detectors is considered a standard method for the determination of amino acids and peptides, often requiring derivatization for detection. myfoodresearch.com
Enzyme Activity Assays for Biological Evaluation (e.g., Fluorescence-Based, HPLC-Based, Colorimetric)
Enzyme activity assays are employed to evaluate the biological effects of Lyciumin A, particularly its inhibitory activity against enzymes like proteases, renin, and angiotensin-converting enzyme (ACE). Various assay formats are utilized, including fluorescence-based, HPLC-based, and colorimetric methods.
Fluorescence-based assays offer high sensitivity and are widely used for measuring enzyme inhibition kinetics. nih.govmdpi.com These assays often utilize quenched fluorescent substrates where enzyme activity leads to a measurable increase in fluorescence. thermofisher.com They are suitable for high-throughput screening due to their sensitivity and simplicity. mdpi.comthermofisher.com
HPLC-based assays can be used to monitor the production of products resulting from enzyme activity, such as monitoring angiotensin I production from angiotensinogen (B3276523) in renin activity assays. While requiring more expensive instrumentation and sample preparation compared to fluorescence-based methods, they offer specificity in separating and quantifying reaction products. mdpi.com
Colorimetric methods involve reactions that produce a colored product, the intensity of which is measured to determine enzyme activity. For ACE inhibition, colorimetric methods can quantify the release of hippuric acid from hippuryl-histidyl-leucine. While useful for detection, colorimetric methods generally have lower sensitivity compared to fluorescence-based assays. nih.gov
Controls, including positive inhibitors (e.g., captopril (B1668294) for ACE) and buffer-only baselines, are crucial for validating the results of enzyme activity assays.
Genome Mining and Bioinformatics for Lyciumin Discovery
Genome mining and bioinformatics play a significant role in the discovery of new lyciumins and understanding their biosynthesis. pnas.orggoogle.comresearchgate.net This approach leverages the increasing availability of plant genome and transcriptome data to identify candidate genes encoding lyciumin precursors. pnas.orgresearchgate.net
The process typically begins with searching plant genomes for homologous genes encoding BURP domain proteins, as lyciumin biosynthesis is coupled to these domains in their precursor peptides. pnas.orgresearchgate.net Bioinformatic analysis of the identified BURP domain proteins allows for the prediction of core peptide sequences, which are the basis for predicting lyciumin structures. pnas.orggoogle.com
Genome mining has revealed that candidate lyciumin precursor genes are present in various plant genomes, including those from the Amaranthaceae, Fabaceae, Rosaceae, and Solanaceae families. pnas.org Bioinformatic analysis has identified a diverse range of core peptide sequences, indicating a potentially untapped diversity of lyciumin chemotypes. pnas.org
Following the identification of candidate genes and prediction of structures, LC-MS analysis of peptide extracts from the putative lyciumin-producing plants is performed to search for the predicted lyciumin chemotypes. pnas.orggoogle.com This gene-guided approach complements traditional bioactivity-guided discovery methods. pnas.orgmit.edu
Bioinformatic analysis also helps in understanding the types of lyciumin precursors based on their primary structure and the location of core peptides within the precursor gene. pnas.orgresearchgate.net Phylogenetic analysis of BURP domains from lyciumin precursors can reveal plant family-specific clades. pnas.org Computational modeling, such as AlphaFold predictions, can also be used to study the structure and function of enzymes involved in lyciumin biosynthesis, like BURP-domain proteins.
Interactive Data Table: Analytical Techniques for Lyciumin A Research
| Analytical Technique | Purpose | Key Information Provided | Relevant Sections |
| LC-MS | Detection and initial identification of lyciumins in complex mixtures. | Parent mass, presence in extract. | 8.1, 8.2, 8.4 |
| MS/MS | Structural characterization and verification of peptide sequence and cyclization. | Fragment ions, confirmation of structure. | 8.1, 8.4 |
| NMR (¹H, ¹³C, 2D) | Detailed structural elucidation, conformation, and stereochemistry. | Chemical shifts, coupling constants, spatial relationships. | 8.1 |
| HPLC | Separation, detection, and quantification of lyciumins and other compounds. | Retention time, peak area, concentration. | 8.2 |
| Fluorescence-Based Enzyme Assays | Evaluation of enzyme inhibition kinetics with high sensitivity. | IC₅₀ values, reaction rates. | 8.3 |
| HPLC-Based Enzyme Assays | Monitoring and quantification of specific enzyme reaction products. | Concentration of product. | 8.3 |
| Colorimetric Enzyme Assays | Detection and quantification of enzyme activity based on color change. | Absorbance, relative activity. | 8.3 |
| Genome Mining | Identification of candidate genes for lyciumin biosynthesis. | Gene sequences, presence in genomes. | 8.4 |
| Bioinformatics | Prediction of lyciumin structures, analysis of precursor proteins, phylogenetic analysis. | Core peptide sequences, protein domains, evolutionary relationships. | 8.4 |
Detailed Research Findings Highlighted by Analytical Methods:
LC-MS analysis confirmed the presence of lyciumin A, B, and D in Lycium barbarum root extracts and in Nicotiana benthamiana leaves after heterologous expression of the precursor gene LbaLycA. pnas.org
MS/MS analysis of lyciumins enabled the characterization of their planar structure and verified the connection between a candidate mass spectrum and a lyciumin genotype. pnas.org MS/MS fragmentation of Lyciumin A provides characteristic b- and y-ions.
NMR analysis, including 2D techniques, was used for the structure elucidation of lyciumin A and other lyciumins, allowing for the inference of stereochemistry. google.comresearchgate.net
Genome mining of 116 plant genomes revealed candidate lyciumin precursor genes in 21 genomes across several plant families. pnas.orgresearchgate.net
Bioinformatic analysis of BURP domain proteins identified 71 distinct core peptide sequences, suggesting a wide diversity of lyciumin chemotypes. pnas.org
Enzyme activity assays demonstrated that Lyciumin A inhibits proteases, renin, and angiotensin-converting enzyme (ACE).
Perspectives and Future Directions in Lyciumin a Research
Elucidation of Remaining Biosynthetic Enzymes and Mechanisms
The biosynthesis of lyciumins, as ribosomally synthesized and post-translationally modified peptides (RiPPs), begins with the translation of a precursor peptide gene, such as LbaLycA. The precursor peptide undergoes cyclization, specifically between the tryptophan-indole nitrogen and a glycine (B1666218) α-carbon in each core peptide pnas.orgpnas.orgnih.govresearchgate.net. This cyclization is suggested to occur via a radical-oxidative mechanism pnas.orgresearchgate.net. While a biosynthetic framework has been established, key enzymatic steps and the specific enzymes involved in the complete maturation process of lyciumins are still being elucidated pnas.orgresearchgate.netnih.gov.
Future research is focused on identifying the specific cyclase enzyme responsible for the characteristic macrocyclic linkage in lyciumins pnas.orgresearchgate.net. Although the BURP domain within the precursor peptide is implicated and can function as a peptide cyclase, the full biosynthesis in planta likely requires additional enzymes, such as peptidases and glutaminyl transferases, to cleave the core peptide from the precursor and convert the N-terminal glutamine to pyroglutamate (B8496135) biorxiv.org. The precise order and details of these proteolytic and tailoring reactions, particularly in multicore precursor systems, remain largely unknown nih.gov. Understanding the interaction between processing enzymes and the leader peptide is also a critical area for future study nih.gov.
Recent work on other BURP-domain proteins, such as AhyBURP from peanut, which produces lyciumin I and legumenin, has provided insights into the radical-mediated macrocyclization mechanism catalyzed by these enzymes, involving dioxygen and radicals cbirt.net. This knowledge can inform the investigation into the specific cyclase(s) involved in Lyciumin A biosynthesis. Further biochemical studies are needed to fully characterize the enzymes and the detailed reaction mechanisms underpinning lyciumin formation nih.gov.
Exploration of Uncharacterized Lyciumin Chemotypes and Genotypes
Genome mining techniques have revealed a rich diversity of lyciumin genotypes and chemotypes across various flowering plants, including families like Amaranthaceae, Fabaceae, Rosaceae, and Solanaceae pnas.orgpnas.orgnih.govresearchgate.net. This approach involves searching plant genomes for homologous genes encoding BURP domain proteins that contain characteristic lyciumin core peptide motifs pnas.orgpnas.orgnih.govresearchgate.net.
Despite initial discoveries through genome mining and LC-MS analysis of plant extracts, there is still an untapped diversity of lyciumin chemotypes to explore pnas.orgresearchgate.net. Bioinformatic analysis has identified numerous distinct core peptide sequences, many of which are unique to specific plant species pnas.org. Future research will continue to leverage expanding plant genome and transcriptome resources to discover novel lyciumin precursors and predict new chemotypes pnas.orgpnas.orgnih.govresearchgate.netresearchgate.net. Challenges remain in accurately assembling repetitive sequences in precursor genes from transcriptomic data, highlighting the need for improved bioinformatic tools pnas.orgresearchgate.net.
The identified lyciumin precursors can be broadly classified into types based on the location of core peptides relative to the BURP domain, indicating evolutionary divergence in their genetic architecture researchgate.net. Further exploration of these diverse genotypes and their corresponding chemotypes will expand the known chemical space of lyciumins.
A summary of plant families where lyciumin genotypes have been identified is provided below:
| Plant Family | Reference(s) |
| Amaranthaceae | pnas.orgresearchgate.netresearchgate.net |
| Fabaceae | pnas.orgresearchgate.netresearchgate.net |
| Rosaceae | pnas.orggoogle.com |
| Solanaceae | pnas.orgresearchgate.netresearchgate.net |
Development of Engineered Lyciumin Peptide Libraries
The understanding of lyciumin biosynthesis and the identification of precursor genes have opened avenues for engineering novel lyciumin peptides. The lyciumin pathway provides a platform for engineering branched cyclic peptide chemistry for various applications pnas.orgresearchgate.net.
One promising direction is the development of engineered lyciumin peptide libraries. By modifying the DNA sequences of lyciumin precursor genes, researchers can alter the structure of the resulting peptides, creating variants not found in nature mit.edu. Heterologous expression systems, such as Nicotiana benthamiana, have been successfully used to produce both natural and "unnatural" lyciumins by expressing engineered precursor genes pnas.orgpnas.orgnih.govresearchgate.net. This demonstrates the feasibility of generating diverse lyciumin libraries in planta pnas.orgpnas.orgresearchgate.net.
The ability to produce large quantities of engineered lyciumins in plants like tobacco, at rates significantly faster than in their native sources, is crucial for future research and potential applications mit.edu. The inherent biosynthetic plasticity of RiPPs, including lyciumins, allows for combinatorial biosynthesis through substrate and enzyme engineering, which can lead to the generation of large non-natural peptide libraries with potential biological activity nih.gov. Future efforts will focus on optimizing engineering strategies to generate extensive libraries for high-throughput screening.
Identification of Novel Pre-clinical Therapeutic Targets
Lyciumins were initially identified as inhibitors of angiotensin-converting enzyme (ACE) and renin, key regulators of blood pressure, suggesting their potential as antihypertensive agents pnas.orgresearchgate.netmedchemexpress.com. Lyciumin A, specifically, exhibits potent inhibition of ACE and renin activities medchemexpress.com.
Beyond their known effects on the renin-angiotensin system, future research aims to identify novel pre-clinical therapeutic targets for Lyciumin A and other lyciumins. The diverse structural variants discovered through genome mining and engineering efforts are expected to possess a range of bioactivities.
Preliminary studies suggest potential anti-cancer properties for Lyciumin A, including the induction of apoptosis in certain cancer cell lines . Research exploring combinations of Lyciumin A with other phytochemicals has shown enhanced cytotoxic effects against cancer cells, indicating potential for combination therapies . Plant-derived RiPPs, in general, are being explored as a promising source of anticancer compounds with potent biological activity researchgate.netnih.gov.
The broad distribution of lyciumins in crop and forage plants also suggests potential agrochemical applications, such as improving crop fitness against biotic and abiotic stresses pnas.orgpnas.orgresearchgate.netgoogle.com.
Future research will involve high-throughput screening of natural and engineered lyciumin libraries against various biological targets to identify new therapeutic leads for conditions beyond hypertension and cancer, potentially including antiviral or immunomodulatory applications, as seen with other RiPPs nih.gov.
Q & A
Basic: What is the molecular structure of Lyciumin A, and how is it experimentally characterized?
Lyciumin A is a cyclic octapeptide containing lysine (Lys) and glutamine (Glu) residues, with a benzene ring contributing to its aromatic properties . Structural characterization typically involves:
- Nuclear Magnetic Resonance (NMR) : To resolve backbone and side-chain conformations.
- Mass Spectrometry (MS) : For molecular weight validation and cyclization confirmation via fragmentation patterns .
- X-ray Crystallography : If crystallizable, to determine 3D atomic arrangements.
Standard purity checks (e.g., HPLC) are critical, as impurities may skew activity assays .
Basic: What enzymatic targets does Lyciumin A inhibit, and what in vitro assays validate these activities?
Lyciumin A inhibits proteases, renin, and angiotensin-converting enzyme (ACE), making it relevant to hypertension research . Key methodologies include:
- Fluorescence-Based Assays : Using quenched fluorescent substrates to measure protease inhibition kinetics.
- HPLC-Based Renin Activity Assays : Monitoring angiotensin I production from angiotensinogen.
- ACE Inhibition via Colorimetric Methods : Quantifying hippuric acid release from hippuryl-histidyl-leucine .
Controls should include positive inhibitors (e.g., captopril for ACE) and buffer-only baselines .
Advanced: What biosynthetic pathways and enzymes produce Lyciumin A in planta?
Lyciumin A biosynthesis involves:
- BURP-Domain Precursor Proteins : These act as macrocyclases, facilitating peptide cyclization .
- Proteolytic Processing : Peptases cleave precursor proteins to release the core peptide.
- Glutaminyl Transferases : Convert N-terminal glutamine to pyroglutamate, stabilizing the cyclic structure .
Experimental Approaches : - Heterologous Expression : Expressing NatBURP1 (a lyciumin precursor) in tobacco to study cyclization .
- Site-Directed Mutagenesis : Modifying active-site residues (e.g., [QPX₅W] motif) to probe cyclase specificity .
Advanced: How can computational modeling resolve functional ambiguities in Lyciumin A’s biosynthetic enzymes?
- AlphaFold Predictions : Structural models of BURP-domain proteins identify critical residues (e.g., five active-site residues in NatBURP1) that dictate substrate specificity .
- Residue Swapping : Exchanging residues between lyciumin and nanamin cyclases revealed functional interchangeability, despite reduced catalytic efficiency .
- Phylogenetic Analysis : Maximum-likelihood trees trace evolutionary divergence of BURP-domain proteins, supporting neofunctionalization from ancestral lyciumin precursors .
Advanced: How should researchers address contradictions in reported inhibitory activities of Lyciumin A?
Discrepancies may arise from:
- Varied Assay Conditions (pH, temperature) affecting enzyme kinetics.
- Peptide Purity : Impurities from incomplete cyclization or degradation .
Resolution Strategies : - Standardized Protocols : Adopt consensus assay conditions (e.g., 37°C, pH 7.4 for ACE).
- Cross-Validation : Compare results using orthogonal methods (e.g., fluorescence and MALDI-TOF).
- Statistical Rigor : Report mean ± SD from triplicate runs and use ANOVA to assess significance .
Advanced: What evolutionary mechanisms explain Lyciumin A’s sporadic distribution in Solanaceae species?
- Gene Duplication : Ancestral lyciumin precursors (e.g., StuBURP in potato) underwent duplication, enabling neofunctionalization .
- Loss-of-Function Mutations : Pseudogenization (e.g., ΨNatBURP2) via motif deletions ([QPX₅W] → [QPWGLMY]) rendered some homologs inactive .
- Horizontal Gene Transfer : Rare in plants, but conserved BURP domains in Nicotiana suggest ancestral inheritance .
Advanced: What experimental strategies optimize Lyciumin A production in heterologous systems?
- Promoter Engineering : Use strong, inducible promoters (e.g., CaMV 35S) to boost precursor expression.
- Co-Expression Helper Proteins : Chaperones (e.g., HSP70) enhance folding of BURP-domain cyclases .
- Substrate Engineering : Mutating core peptides to match cyclase promiscuity (e.g., nanamin cyclase tolerates Tyr/Gly cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
